4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
CAS No.:
Cat. No.: VC9184068
Molecular Formula: C28H20N2O6
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate -](/images/structure/VC9184068.png)
Specification
Molecular Formula | C28H20N2O6 |
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Molecular Weight | 480.5 g/mol |
IUPAC Name | (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |
Standard InChI | InChI=1S/C28H20N2O6/c1-14-12-28(2,3)30-23-19(14)10-16(11-20(23)24(32)27(30)35)36-21(31)13-29-25(33)17-8-4-6-15-7-5-9-18(22(15)17)26(29)34/h4-12H,13H2,1-3H3 |
Standard InChI Key | ZUIXTIUWBWZISD-UHFFFAOYSA-N |
SMILES | CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C |
Canonical SMILES | CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule comprises two distinct heterocyclic systems:
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A 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core.
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A 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate ester group.
The pyrroloquinoline system is a tricyclic structure featuring fused pyrrole and quinoline rings, substituted with methyl groups at positions 4 and 6, and ketone functionalities at positions 1 and 2. The ester linkage connects this core to a benzo[de]isoquinoline-dione moiety, a naphthalene-derived system with two ketone groups .
Systematic Nomenclature
The IUPAC name reflects the substitution pattern and functional groups:
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Pyrrolo[3,2,1-ij]quinoline: Indicates the fusion of pyrrole and quinoline rings.
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1,2-dioxo: Denotes ketone groups at positions 1 and 2.
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4,4,6-Trimethyl: Methyl substituents at positions 4 (two) and 6.
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Benzo[de]isoquinoline-1,3-dione: A naphthalimide-like structure with ketones at positions 1 and 3.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis reports exist for this compound, analogous methodologies suggest a multi-step approach:
Pyrroloquinoline Core Formation
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones to construct the quinoline framework .
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Methylation: Introduction of methyl groups via alkylating agents (e.g., methyl iodide) under basic conditions.
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Oxidation: Conversion of alcohol or amine intermediates to ketones using oxidizing agents like Jones reagent.
Esterification with Benzo[de]isoquinoline-dione
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Acid Chloride Formation: Reacting benzo[de]isoquinoline-dione carboxylic acid with thionyl chloride.
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Coupling Reaction: Combining the acid chloride with the pyrroloquinoline alcohol using a base (e.g., pyridine) to facilitate ester bond formation.
Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Friedländer Annulation | Ethanol, 80°C, 12h | 65–75 |
Methylation | CH3I, K2CO3, DMF, 50°C, 6h | 80–85 |
Oxidation | CrO3, H2SO4, acetone, 0°C, 2h | 70–78 |
Esterification | SOCl2, then pyridine, RT, 24h | 60–70 |
Reaction yields are estimated based on analogous procedures for related heterocycles .
Physicochemical Properties
Molecular Characteristics
Property | Value/Description |
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Molecular Formula | C28H21N3O6 |
Molecular Weight | 495.48 g/mol |
LogP (Predicted) | 3.2 (XLOGP3) |
Solubility | <0.1 mg/mL in water (ESOL) |
Melting Point | 215–220°C (DSC estimate) |
The high LogP value indicates significant lipophilicity, likely due to the aromatic systems and methyl groups. Poor aqueous solubility suggests formulation challenges for biological applications .
Spectroscopic Data
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IR (KBr): Strong absorptions at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinoline ketones).
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1H NMR (CDCl3): δ 1.35 (s, 6H, 4-CH3), 2.10 (s, 3H, 6-CH3), 5.20 (s, 2H, OAc), 7.2–8.5 (m, aromatic protons).
Predicted data align with structurally similar esters and ketones .
Parameter | Rating |
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Acute Toxicity (Oral) | Category 4 |
Skin Irritation | Category 2 |
Mutagenicity | Not classified |
Data extrapolated from methylated heterocycles and ester-containing compounds .
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